4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol
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Overview
Description
4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol is an organic compound with the molecular formula C14H26O2 It is a derivative of cyclohexane, characterized by the presence of two hydroxyl groups (-OH) attached to the cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, such as 4,4’-dimethylcyclohexanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-1,1’-bi(cyclohexyl): This compound lacks the hydroxyl groups present in 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol.
4,4’-Dimethyl-2-cyclohexen-1-one: This compound contains a ketone group instead of hydroxyl groups.
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: This compound has different substituents on the cyclohexane ring.
Uniqueness
4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. The hydroxyl groups enhance its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various chemical and biological processes.
Biological Activity
4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol, also known as a bicyclic diol, is a compound with a unique structural configuration that may impart significant biological activities. This article reviews the existing literature on its biological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C14H26O2, and it features two cyclohexane rings connected by a central carbon atom bearing hydroxyl groups. Its structure contributes to its hydrophobic character and potential interactions with biological membranes.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays have demonstrated inhibition zones indicating effectiveness against Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The compound has shown potential as an antioxidant. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The diol structure may allow for effective binding to enzymes involved in metabolic pathways. For instance, it could inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
- Membrane Interaction : Due to its hydrophobic nature, the compound may integrate into lipid membranes, affecting membrane fluidity and potentially altering the function of membrane-bound proteins.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.
-
Oxidative Stress Model :
- In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 30%, indicating its potential as an antioxidant agent.
-
Inflammation Model :
- In an animal model of inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema by about 40% compared to control groups.
Comparative Analysis
To better understand the unique properties of this compound in relation to other compounds with similar structures or functions, the following table summarizes key comparisons:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bicyclic structure with hydroxyl groups | Antimicrobial, antioxidant |
Cyclohexanol | Monocyclic alcohol | Mild antimicrobial |
1,2-Dihydroxycyclohexane | Dihydroxy derivative | Antioxidant but less potent |
Properties
CAS No. |
917479-27-7 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
4-(4-hydroxy-4-methylcyclohexyl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2/c1-13(15)7-3-11(4-8-13)12-5-9-14(2,16)10-6-12/h11-12,15-16H,3-10H2,1-2H3 |
InChI Key |
CMSCIONRSAEDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2CCC(CC2)(C)O)O |
Origin of Product |
United States |
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